Spermine

Übersicht

Beschreibung

Spermine is a naturally occurring polyamine involved in cellular metabolism and found in all eukaryotic cells. It is derived from the amino acid ornithine and plays a crucial role in stabilizing the helical structure of nucleic acids, particularly in viruses . This compound is also known for its role as an intracellular free radical scavenger, protecting DNA from oxidative damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Spermine is synthesized from spermidine through the action of the enzyme this compound synthase. The process involves the transfer of an aminopropyl group to spermidine . The reaction conditions typically require the presence of decarboxylated S-adenosyl methionine as a cofactor .

Industrial Production Methods: Industrial production of this compound involves the decarboxylation of ornithine to produce putrescine, which is then converted to spermidine. Finally, spermidine is transformed into this compound through N-alkylation reactions . The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and the concentration of reactants .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Spermin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Reduktion: Reduktionsreaktionen mit Spermin sind weniger häufig, können aber unter bestimmten Bedingungen mit Reduktionsmitteln auftreten.

Substitution: Spermin kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Wasserstoffperoxid, Aminoaldehyde und verschiedene substituierte Spermin-Derivate .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Spermine has been extensively studied for its anticancer properties. Research indicates that it interferes with tumor cell cycles, inhibiting proliferation and promoting apoptosis in cancer cells.

- Mechanism of Action : this compound induces autophagy, which is crucial for cellular homeostasis and can suppress oncogenesis. It regulates key oncogenic pathways, enhancing the immune response against tumors .

- Clinical Implications : Chemically modified derivatives of this compound are being explored for diagnostic and therapeutic applications in various malignancies. For instance, studies have shown that this compound N-1-acetyltransferase (SSAT) serves as a diagnostic marker in human cancers, indicating its potential role in cancer prognosis .

Neuroprotective Effects

This compound exhibits neuroprotective properties that may reduce the risk of neurodegenerative diseases.

- Cognitive Decline : Increased intake of this compound has been associated with a decrease in cognitive decline due to its ability to clear amyloid-beta plaques in the brain. This suggests a protective role against conditions like Alzheimer's disease .

- Mitochondrial Function : this compound supplementation enhances mitochondrial metabolism and translational activity, further supporting neuronal health .

Ocular Health

Recent studies have identified this compound's potential in treating various ocular diseases.

- Therapeutic Applications : this compound has shown promise in treating conditions such as glaucoma, age-related macular degeneration (AMD), and dry eye syndrome. Its protective effects against oxidative stress contribute to improved ocular health .

- Mechanisms : By acting as an antioxidant and modulating calcium levels within cells, this compound helps to prevent apoptosis induced by oxidative stress .

Gastrointestinal Health

This compound's role extends to gastrointestinal health, particularly concerning inflammatory conditions.

- Antidiarrheal Effects : Research indicates that this compound can mitigate secretory diarrhea induced by cholera toxin and other pathogens by regulating calcium-sensing receptor (CaSR) pathways .

Metabolic Regulation

This compound influences metabolic processes that can protect against metabolic diseases.

- Metabolic Diseases : Increased levels of this compound have been linked to reduced risks of metabolic disorders, including obesity and diabetes . Its role in modulating insulin sensitivity is an area of ongoing research.

Case Studies

Wirkmechanismus

Spermine exerts its effects through several mechanisms:

Free Radical Scavenging: this compound acts as a free radical scavenger, protecting DNA from oxidative damage.

Gene Regulation: It is involved in the regulation of gene expression and the stabilization of chromatin.

Interaction with Molecular Targets: this compound binds to DNA, preventing endonuclease-mediated DNA fragmentation and stabilizing the helical structure.

Vergleich Mit ähnlichen Verbindungen

Spermin gehört zu einer Familie von Polyaminen, zu denen Spermidin, Putrescin und Cadaverin gehören .

Spermin ist einzigartig aufgrund seiner höheren Anzahl an Aminogruppen, was seine Fähigkeit verstärkt, Nukleinsäuren zu stabilisieren und vor oxidativem Schaden zu schützen .

Biologische Aktivität

Spermine, a polyamine compound, is involved in various biological processes and exhibits significant physiological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and potential therapeutic applications.

Overview of this compound

This compound is a naturally occurring polyamine derived from spermidine through the action of spermidine synthase. It plays crucial roles in cellular functions such as growth, differentiation, and apoptosis. Its positive charge allows it to interact with nucleic acids and proteins, influencing various biochemical pathways.

This compound exerts its biological effects through several mechanisms:

- Regulation of Ion Channels : this compound modulates the activity of potassium channels and other ion channels, impacting cellular excitability and signaling pathways .

- Inhibition of Protein Synthesis : Research indicates that this compound can repress protein synthesis in mammalian cells, particularly during oocyte maturation .

- Reactive Oxygen Species (ROS) Generation : this compound has been shown to enhance ROS production, which is crucial for its antimycobacterial activity against Mycobacterium tuberculosis (M.tb) .

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Cell Growth and Proliferation

This compound is essential for cell proliferation. It influences the cell cycle by promoting progression through the G1 phase and enhancing mitochondrial function. Studies have shown that this compound supplementation can increase the proportion of cells in the S phase, facilitating growth and division .

2. Antimicrobial Activity

This compound exhibits antimicrobial properties, particularly against M.tb. It enhances the efficacy of existing tuberculosis treatments and has been proposed as a less toxic alternative to conventional antibiotics due to its natural occurrence in human tissues .

3. Role in Aging and Longevity

This compound has been implicated in longevity mechanisms. It promotes autophagy, reduces inflammation, and regulates metabolic pathways associated with aging. Elevated levels of this compound have been linked to improved healthspan in various model organisms .

Case Studies

Several studies highlight the diverse roles of this compound:

- Oocyte Maturation : A study demonstrated that this compound inhibits progesterone-induced maturation in oocytes by blocking protein synthesis, indicating its regulatory role in reproductive biology .

- Tuberculosis Treatment : In a clinical study, this compound was shown to enhance the activity of standard tuberculosis drugs, suggesting its potential use as an adjunct therapy for drug-resistant strains .

- Aging Research : Research on fasting regimens indicated that this compound levels increase significantly during caloric restriction, correlating with enhanced autophagy and longevity markers in humans .

Data Table: Effects of this compound on Cellular Processes

Eigenschaften

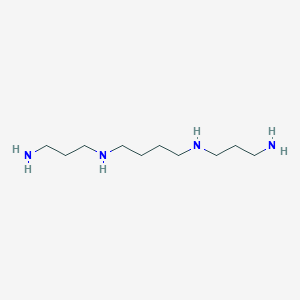

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNFFQXMRSDOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71052-31-8 | |

| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71052-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9058781 | |

| Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid | |

| Record name | Spermine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Spermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

150-150 °C | |

| Record name | Spermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

> 100 mg/mL | |

| Record name | Spermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Spermine is derived from spermidine by spermine synthase. Spermine is a polyamine, a small organic cations that is absolutely required for eukaryotic cell growth. Spermine, is normally found in millimolar concentrations in the nucleus. Spermine functions directly as a free radical scavenger, and forms a variety of adducts that prevent oxidative damage to DNA. Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive. Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack. Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation. | |

| Record name | Spermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71-44-3, 68956-56-9 | |

| Record name | Spermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, terpene processing by-products | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068956569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | spermine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,9-diazadodecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FZ7Y3VOQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29 °C | |

| Record name | Spermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.